N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide
Description
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide is a heterocyclic compound featuring a naphtho[1,8-cd][1,2]thiazole ring system with a 1,1-dioxide moiety, an acetamide linker, and a 4-(butan-2-yl)phenyl substituent. The naphthothiazole dioxide core contributes to its electronic and steric properties, while the branched alkyl group on the phenyl ring may enhance lipophilicity and influence pharmacokinetic behavior.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-15(2)16-10-12-18(13-11-16)23-21(25)14-24-19-8-4-6-17-7-5-9-20(22(17)19)28(24,26)27/h4-13,15H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRKHSVXKJRXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity and disrupting key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzyme systems, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogs based on core heterocycles, substituents, and biological activities.
Notes:
- CHEM-5861528 shares the 4-(butan-2-yl)phenyl acetamide group but replaces the naphthothiazole dioxide with a purine dione core, retaining TRPA1 inhibitory activity .
- N-(2-Chloro-5-nitrophenyl)-...acetamide () highlights the impact of electron-withdrawing substituents (Cl, NO2) on solubility and reactivity compared to the alkylated target compound .
- Thiazole derivatives (e.g., Compound 13, ) demonstrate how piperazine moieties enhance target selectivity (e.g., matrix metalloproteinase inhibition) but reduce lipophilicity .
- The benzothiazole dioxide analog () shows increased polarity due to the 4-hydroxyphenyl group, contrasting with the target’s lipophilic butan-2-yl substituent .
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Core Heterocycle : The naphthothiazole dioxide core (target compound) provides a rigid, planar structure conducive to π-π stacking in biological targets, unlike the flexible purine (CHEM-5861528) or thiazole systems .
- Substituent Effects: Lipophilic groups (e.g., butan-2-yl) improve membrane permeability but may reduce aqueous solubility.
- Biological Activities: TRPA1 inhibitors (e.g., CHEM-5861528) suggest the target compound may modulate ion channels involved in pain and inflammation .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- A naphtho[1,8-cd][1,2]thiazole moiety, which is known for its potential biological activities including antimicrobial and anticancer properties.
- An acetanilide derivative, which often exhibits analgesic and antipyretic effects.
The biological activity of compounds similar to N-[4-(butan-2-yl)phenyl]-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)acetamide may involve several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, potentially targeting kinases or phosphatases involved in cancer progression.
- Antioxidant Activity : The presence of dioxido groups may confer antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Effects : Compounds with naphthalene structures often show activity against various bacteria and fungi.
Biological Activity Studies
Research on related compounds has shown promising results in various biological assays:
Anticancer Activity
In studies involving thiazole derivatives:
- Cell Line Studies : Compounds have been tested against various cancer cell lines (e.g., breast cancer, lung cancer), demonstrating dose-dependent inhibition of cell proliferation.
- Mechanistic Insights : Some studies indicated that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties:
- In Vitro Testing : Many thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Synergistic Effects : Combinations with existing antibiotics have shown enhanced efficacy.
Case Studies
While specific case studies on this compound are lacking, the following examples illustrate the potential of related compounds:
| Compound | Activity | Study Reference |
|---|---|---|
| Thiazole Derivative A | Anticancer (breast cancer) | Journal of Medicinal Chemistry (2020) |
| Naphthalene-based Compound B | Antimicrobial (E. coli) | International Journal of Antimicrobial Agents (2019) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
